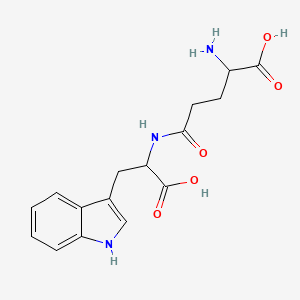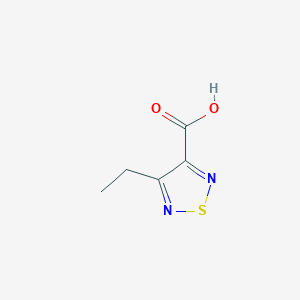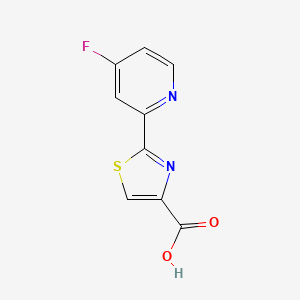
gamma-Glu-Trp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Gamma-glutamyl-tryptophan can be synthesized using gamma-glutamyl transpeptidase enzymes. One method involves using Escherichia coli gamma-glutamyl transpeptidase with inexpensive L-glutamine as a gamma-glutamyl donor . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity and stability. Industrial production methods may involve the heterologous expression of gamma-glutamyl transpeptidase in hosts like Escherichia coli or Bacillus subtilis, followed by fermentation studies for large-scale production .
Análisis De Reacciones Químicas
Gamma-glutamyl-tryptophan undergoes various chemical reactions, including hydrolysis and transpeptidation. The compound can be hydrolyzed by gamma-glutamyl transpeptidase, resulting in the cleavage of the gamma-glutamyl bond . Common reagents used in these reactions include water for hydrolysis and other amino acids or small peptides for transpeptidation. The major products formed from these reactions are gamma-glutamyl amino acids and peptides .
Aplicaciones Científicas De Investigación
Gamma-glutamyl-tryptophan has several scientific research applications. In chemistry, it is used as a substrate to study the activity of gamma-glutamyl transpeptidase enzymes . In biology and medicine, gamma-glutamyl-tryptophan is investigated for its potential role in modulating immune responses and its therapeutic effects in various diseases . The compound’s ability to regulate cellular levels of glutathione makes it a critical molecule in maintaining cellular redox homeostasis .
Mecanismo De Acción
The mechanism of action of gamma-glutamyl-tryptophan involves its interaction with gamma-glutamyl transpeptidase enzymes. The compound is cleaved by the enzyme, resulting in the transfer of the gamma-glutamyl group to water or other amino acids and peptides . This process plays a key role in the gamma-glutamyl cycle, regulating the cellular levels of glutathione and maintaining cellular redox homeostasis . The molecular targets and pathways involved include the gamma-glutamyl cycle and the regulation of glutathione metabolism .
Comparación Con Compuestos Similares
Gamma-glutamyl-tryptophan is similar to other gamma-glutamyl amino acids, such as gamma-glutamyltaurine . gamma-glutamyl-tryptophan is unique in its specific interaction with tryptophan, which may confer distinct biochemical properties and potential therapeutic effects. Other similar compounds include gamma-glutamyl-cysteine and gamma-glutamyl-glutamine, which also participate in the gamma-glutamyl cycle and play roles in glutathione metabolism .
Propiedades
IUPAC Name |
2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
![2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)



![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)

![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
